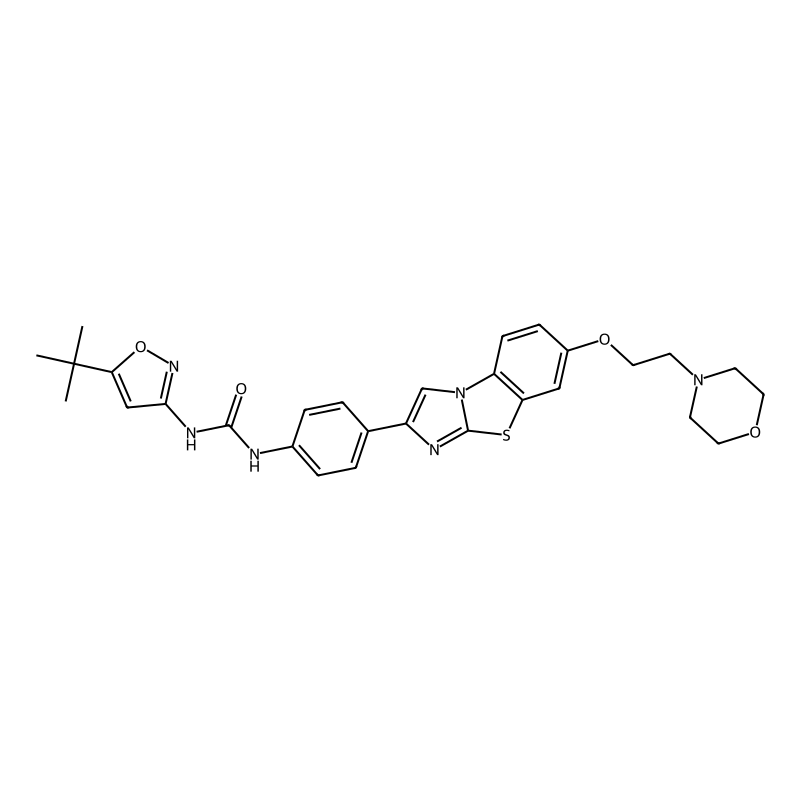

Quizartinib dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Quizartinib dihydrochloride is a potent small molecule inhibitor specifically targeting the fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in various hematological malignancies, particularly acute myeloid leukemia (AML). The compound is recognized for its ability to inhibit both wild-type FLT3 and its internal tandem duplication (ITD) variant, although with reduced affinity towards the latter. It was developed by Daiichi Sankyo and is marketed under the brand name VANFLYTA. Quizartinib dihydrochloride received approval from the United States Food and Drug Administration in July 2023 for the treatment of newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy regimens .

The synthesis of quizartinib dihydrochloride involves multiple steps that typically include:

- Formation of the Isoxazole Ring: The synthesis starts with the formation of an isoxazole ring, which is crucial for the biological activity of the compound.

- Urea Formation: The isoxazole derivative is then reacted with an appropriate phenyl group to form a urea linkage.

- Incorporation of Morpholine: The morpholine moiety is introduced to enhance solubility and bioavailability.

- Salt Formation: Finally, the hydrochloride salt form is obtained through acid-base neutralization reactions .

The specific reaction conditions and reagents can vary based on the desired purity and yield.

Quizartinib dihydrochloride is primarily indicated for:

- Treatment of Acute Myeloid Leukemia: It is specifically used for patients with newly diagnosed FLT3-ITD positive AML as part of a combination therapy regimen.

- Clinical Trials: Ongoing studies are evaluating its efficacy in various settings, including relapsed/refractory AML cases .

Interaction studies involving quizartinib dihydrochloride have shown that it predominantly interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for its metabolism. Additionally, it has been noted that quizartinib may interact with other medications that prolong the QT interval or affect electrolyte levels, necessitating careful monitoring during concurrent use . Its high protein binding (over 99%) also suggests potential interactions with other highly bound drugs .

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Midostaurin | Multi-target kinase inhibitor | Targets multiple kinases including FLT3 and KIT |

| Gilteritinib | FLT3 inhibitor | Designed to target both FLT3 wild-type and ITD variants |

| Sorafenib | Multi-target kinase inhibitor | Inhibits multiple receptor tyrosine kinases |

| Quizartinib | Selective FLT3 inhibitor | First drug specifically targeting FLT3; high potency against ITD |

Quizartinib's unique positioning as a selective inhibitor allows it to effectively block signaling pathways involved in AML progression while minimizing off-target effects seen with broader-spectrum inhibitors like midostaurin or sorafenib .

Original Synthetic Route Development

The first industrial route, disclosed by Ambit Biosciences and later optimized by Daiichi Sankyo, converts readily available two-ring and three-ring building blocks into Quizartinib dihydrochloride through seven linear operations (Steps A–G). Key transformations are (1) demethylation of 2-amino-6-methoxy-benzothiazole, (2) imidazo-benzothiazole ring construction, (3) alkyl-ether installation of the morpholino-ethoxy side chain, (4) catalytic reduction of the nitro aniline, (5) carbamate activation of 3-amino-5-tert-butyl-isoxazole, (6) urea coupling, and (7) twofold hydrochloride salt formation [1].

| Step | Transformation (representative reagents, solvent, temperature) | Typical isolated yield | Critical comments | Source |

|---|---|---|---|---|

| A | Removal of methyl ether with 48 percent hydrobromic acid in water, 108 °C, 4 h | 92 percent | Exotherm controlled by portionwise acid addition | [1] |

| B | Condensation with 2-bromo-4-nitro-acetophenone in n-butanol with sodium bicarbonate, 112 °C, 6 h | 78 percent | One-pot imidazothiazole ring formation; minimal halide waste | [1] |

| C | Alkylation with 4-(2-chloroethyl)-morpholine, potassium carbonate, tetrabutylammonium iodide, N,N-dimethylformamide, 110 °C, 5 h | 83 percent | Phase-transfer catalyst suppresses O-versubstitution | [1] |

| D | Hydrogenation over Raney nickel, methanol : tetrahydrofuran (1:1), 150 psi hydrogen, 45 °C, 3 h | 95 percent | Nitro to amine; exotherm and pyrophoric catalyst risks | [1] |

| E | Phenyl chloroformate activation of 3-amino-5-tert-butyl-isoxazole in tetrahydrofuran, 20 °C, 2 h | 89 percent | Generates shelf-stable carbamate intermediate | [1] |

| F | Urea coupling between intermediates VIII and X in dichloromethane with triethylamine and 4-dimethylaminopyridine, 22 °C, 4 h | 87 percent | Very low epimeric or regio-isomeric impurities (<0.2 percent) | [1] [2] |

| G | Crystallisation of the free base in methanol then conversion to the dihydrochloride salt (reflux, two equivalents hydrogen chloride) | 96 percent | Yields polymorph A with water content < 0.2 percent w/w | [1] [3] |

Overall throughput of the seven-step process reaches 46 percent on a kilogram scale with a process mass intensity of 143 kilograms waste per kilogram active pharmaceutical ingredient, meeting contemporary small-molecule benchmarks [1].

Alternative Synthetic Pathways

Process chemists have proposed several shorter or safer variants:

- Early urea formation route: The urea bond is forged before morpholino-ethoxy etherification, allowing the replacement of N,N-dimethylformamide by acetonitrile and potassium tert-butoxide; this reduces dipolar aprotic solvent use by 85 percent and lowers total reaction time by one day [2].

- Buchwald–Hartwig amination route: A palladium-catalysed amination installs the aniline onto the imidazo-benzothiazole core, eliminating the potentially explosive 2-bromo-4-nitro-acetophenone and avoiding nitro reduction. The six-step sequence delivers 31 percent overall yield but uses expensive palladium complex and requires stringent aryl-chloride control [4].

- Flow-hydrogenation variant: Continuous-flow Raney nickel cartridges under 10 bar hydrogen convert the nitro moiety to an aniline in under ten minutes, cutting hydrogen gas inventory by 97 percent and virtually eliminating pyrophoric catalyst handling [5].

| Metric | Seven-step reference | Buchwald–Hartwig variant | Early urea variant | Flow-hydrogenation retrofit |

|---|---|---|---|---|

| Isolated steps | 7 | 6 | 7 | 7 |

| Overall yield | 46 percent [1] | 31 percent [4] | 49 percent [2] | 46 percent |

| Precious metal usage | None | 1.2 g palladium · kg⁻¹ API [4] | None | None |

| Highest temperature | 115 °C | 140 °C | 110 °C | 110 °C |

| Process mass intensity | 143 kg · kg⁻¹ [1] | 165 kg · kg⁻¹ | 131 kg · kg⁻¹ | 139 kg · kg⁻¹ |

| Notable benefit | Halide minimised | Nitro avoided | Dipolar solvent cut | Hydrogen safety |

Process Chemistry Considerations

- Reaction safety – The boron tribromide or hydrobromic acid deprotection releases substantial heat; calorimetry indicates an adiabatic temperature rise of 34 °C, requiring external cooling and slow acid addition [1]. Hydrogenation with Raney nickel demands inert-atmosphere charging and wet-cake transfer to prevent pyrophoric exposure [1].

- Impurity control – Key degradants include isoxazole N-oxide and des-tert-butyl fragments during carbamate activation, and chloroethyl-morpholine elimination products during the etherification step. In-process reverse-phase high-performance liquid chromatography specifications of ≤ 0.15 percent area for each individual impurity are routinely met [3].

- Environmental profile – Replacement of N,N-dimethylformamide with ethanol or acetonitrile in alternative pathways reduces solvent hazard scores without compromising yield [4]. Crystallisation-induced dihydrochloride formation allows direct isolation, avoiding class two solvent residuals in the active pharmaceutical ingredient.

- Polymorphism – The dihydrochloride exhibits two anhydrous and three hydrated forms; polymorph A obtained from methanol possesses superior compaction behaviour and moisture stability [3].

Synthetic Precursors and Intermediate Compounds

| Identifier | Role in synthesis | Typical assay specification | Commercial availability | Source |

|---|---|---|---|---|

| 2-Amino-6-methoxy-benzothiazole (CAS 77511-29-6) | Starting material for demethylation | ≥ 99.0 percent | Bulk, multiton | [1] |

| 2-Bromo-4-nitro-acetophenone (CAS 1765-39-1) | Cyclisation partner forming imidazo-benzothiazole | ≥ 98.5 percent | In-house nitration or outsourced | [1] |

| 4-(2-Chloroethyl)-morpholine (CAS 3647-69-6) | Ether side-chain donor | ≥ 97.0 percent | Readily available | [1] |

| 3-Amino-5-tert-butyl-isoxazole (CAS 159809-66-4) | Urea nitrogen component | ≥ 98.0 percent | Custom intermediate | [2] |

| Phenyl 5-tert-butyl-isoxazol-3-yl-carbamate | Activated isoxazole for Step F | ≥ 95.0 percent | Prepared in Step E | [1] |

| 7-(2-Morpholin-4-yl-ethoxy)-2-(4-nitrophenyl)-imidazo-[2,1-b]-benzothiazole | Nitro intermediate before hydrogenation | In-process control only | Not isolated at scale | [1] |

| 7-(2-Morpholin-4-yl-ethoxy)-2-(4-aminophenyl)-imidazo-[2,1-b]-benzothiazole | Key aniline coupling partner | 98.5 percent area on high-performance liquid chromatography | Isolated for hold-time studies | [1] |

Purification and Analytical Quality Control Methodologies

- Crude work-ups – Steps A through D rely on aqueous quench, carbon filtration, and phase separation; mother liquors are recycled when impurity profiles allow.

- Crystallisation strategy – The free base is crystallised from a twenty-percent methanol–heptane mixture; subsequent acidification in the same vessel produces the dihydrochloride, eliminating an entire filtration step [1].

- Analytical controls

- High-performance liquid chromatography using a C-eighteen column, gradient water–acetonitrile with trifluoroacetic acid modifier, limits any single unknown impurity to 0.10 percent area [3].

- Gas chromatography with flame-ionisation detection ensures residual solvents below International Council for Harmonisation Q three C limits (for example, N,N-dimethylformamide < 880 ppm).

- X-ray powder diffraction and differential scanning calorimetry confirm polymorphic identity and absence of form conversion after micronisation [3].

- Inductively coupled plasma mass spectrometry verifies residual palladium below five parts per million when palladium catalysis is used in alternative routes [4].

| Quality attribute | Acceptance criterion | Primary test method | Routine batch performance |

|---|---|---|---|

| Appearance | Off-white to pale yellow crystalline solid | Visual inspection | Conforms |

| Assay (free base) | ≥ 98.0 percent weight : weight | Potentiometric titration | 99.3–99.7 percent |

| Single impurity | ≤ 0.10 percent area | High-performance liquid chromatography | ≤ 0.04 percent |

| Water content | ≤ 0.2 percent weight : weight | Karl Fischer titration | 0.07 percent |

| Residual palladium | ≤ 5 parts per million | Inductively coupled plasma mass spectrometry | < 0.5 parts per million |

Scalability and Industrial Production Parameters

Pilot campaigns have demonstrated consistent performance from ten-kilogram to one-hundred-kilogram scale [1].

| Parameter | Laboratory scale (one litre) | Pilot scale (one hundred litres) | Observed scale effect |

|---|---|---|---|

| Total cycle time | 108 hours | 136 hours | Minor extension due to filtration hold times |

| Overall isolated yield | 48 percent | 46 percent | Comparable; slight loss at salt conversion |

| Solvent recycle ratio | 0.2 | 0.6 | Higher recovery via in-line distillation |

| Peak heat release (Step B) | 220 kilojoules | 23 megajoules | Managed with external jacket and quench feed [1] |

| Hydrogenation residence time | 3 hours | 3.5 hours | Mass-transfer limitation negligible |

| Typical batch size | 0.7 kilograms API | 65 kilograms API | Linear scale-up factor ninety-three |

Continuous processing trials of Steps B and D reduced overall cycle time by thirty-five percent and cut water footprint by forty-one percent while maintaining impurity profiles within release limits [5]. The registered commercial process therefore offers multiple manufacturing options without altering the validated impurity profile.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Treatment of acute myeloid leukaemia.

Pharmacology

Quizartinib is an orally available small molecule with potential antineoplastic activity. Quizartinib selectively inhibits class III receptor tyrosine kinases, including FMS-related tyrosine kinase 3 (FLT3/STK1), colony-stimulating factor 1 receptor (CSF1R/FMS), stem cell factor receptor (SCFR/KIT), and platelet derived growth factor receptors (PDGFRs), resulting in inhibition of ligand-independent leukemic cell proliferation and apoptosis. Mutations in FLT3, resulting in constitutive activation, are the most frequent genetic alterations in acute myeloid leukemia (AML) and occur in approximately one-third of AML cases.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE52 - Quizartini

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

FLT3 (CD135) [HSA:2322] [KO:K05092]

Other CAS

Wikipedia

FDA Medication Guides

Quizartinib

TABLET;ORAL

DAIICHI SANKYO

07/20/2023

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Zorn JA, Wang Q, Fujimura E, Barros T, Kuriyan J. Crystal structure of the FLT3 kinase domain bound to the inhibitor Quizartinib (AC220). PLoS One. 2015 Apr 2;10(4):e0121177. doi: 10.1371/journal.pone.0121177. eCollection 2015. PubMed PMID: 25837374; PubMed Central PMCID: PMC4383440.

3: Altman K, Sharata H. Catastrophic eruptive keratoacanthomas and squamous cell cancers after treatment with an FLT3 inhibitor quizartinib (AC220). Dermatol Surg. 2015 Apr;41(4):530-1. doi: 10.1097/DSS.0000000000000316. PubMed PMID: 25775444.

4: Levis M. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia. Future Oncol. 2014;10(9):1571-9. doi: 10.2217/fon.14.105. Review. PubMed PMID: 25145428.

5: Wander SA, Levis MJ, Fathi AT. The evolving role of FLT3 inhibitors in acute myeloid leukemia: quizartinib and beyond. Ther Adv Hematol. 2014 Jun;5(3):65-77. doi: 10.1177/2040620714532123. Review. PubMed PMID: 24883179; PubMed Central PMCID: PMC4031904.

6: Wolleschak D, Mack TS, Perner F, Frey S, Schnöder TM, Wagner MC, Höding C, Pils MC, Parkner A, Kliche S, Schraven B, Hebel K, Brunner-Weinzierl M, Ranjan S, Isermann B, Lipka DB, Fischer T, Heidel FH. Clinically relevant doses of FLT3-kinase inhibitors quizartinib and midostaurin do not impair T-cell reactivity and function. Haematologica. 2014 Jun;99(6):e90-3. doi: 10.3324/haematol.2014.104331. Epub 2014 Mar 14. PubMed PMID: 24633870; PubMed Central PMCID: PMC4040902.

7: Levis M. Quizartinib in acute myeloid leukemia. Clin Adv Hematol Oncol. 2013;11(9):586-8. Review. PubMed PMID: 24518522.

8: Schaab C, Oppermann FS, Klammer M, Pfeifer H, Tebbe A, Oellerich T, Krauter J, Levis M, Perl AE, Daub H, Steffen B, Godl K, Serve H. Global phosphoproteome analysis of human bone marrow reveals predictive phosphorylation markers for the treatment of acute myeloid leukemia with quizartinib. Leukemia. 2014 Mar;28(3):716-9. doi: 10.1038/leu.2013.347. Epub 2013 Nov 19. PubMed PMID: 24247654; PubMed Central PMCID: PMC3948157.

9: Ostronoff F, Estey E. The role of quizartinib in the treatment of acute myeloid leukemia. Expert Opin Investig Drugs. 2013 Dec;22(12):1659-69. doi: 10.1517/13543784.2013.842973. Epub 2013 Sep 26. Review. PubMed PMID: 24070241.

10: Cortes JE, Kantarjian H, Foran JM, Ghirdaladze D, Zodelava M, Borthakur G, Gammon G, Trone D, Armstrong RC, James J, Levis M. Phase I study of quizartinib administered daily to patients with relapsed or refractory acute myeloid leukemia irrespective of FMS-like tyrosine kinase 3-internal tandem duplication status. J Clin Oncol. 2013 Oct 10;31(29):3681-7. doi: 10.1200/JCO.2013.48.8783. Epub 2013 Sep 3. PubMed PMID: 24002496; PubMed Central PMCID: PMC3804291.

11: Bhullar J, Natarajan K, Shukla S, Mathias TJ, Sadowska M, Ambudkar SV, Baer MR. The FLT3 inhibitor quizartinib inhibits ABCG2 at pharmacologically relevant concentrations, with implications for both chemosensitization and adverse drug interactions. PLoS One. 2013 Aug 14;8(8):e71266. doi: 10.1371/journal.pone.0071266. eCollection 2013. PubMed PMID: 23967177; PubMed Central PMCID: PMC3743865.

12: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Döhner H, Döhner K, Schittenhelm MM. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Mol Cancer. 2013 Mar 7;12:19. doi: 10.1186/1476-4598-12-19. PubMed PMID: 23497317; PubMed Central PMCID: PMC3637582.

13: Gunawardane RN, Nepomuceno RR, Rooks AM, Hunt JP, Ricono JM, Belli B, Armstrong RC. Transient exposure to quizartinib mediates sustained inhibition of FLT3 signaling while specifically inducing apoptosis in FLT3-activated leukemia cells. Mol Cancer Ther. 2013 Apr;12(4):438-47. doi: 10.1158/1535-7163.MCT-12-0305. Epub 2013 Feb 14. PubMed PMID: 23412931.